molecular formula C15H17ClN4O2 B14128537 2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-N-isopropylbenzamide

2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-N-isopropylbenzamide

Cat. No.: B14128537
M. Wt: 320.77 g/mol
InChI Key: DXFWDOMNRDFJNE-UHFFFAOYSA-N
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Description

2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-N-isopropylbenzamide is a synthetic organic compound that belongs to the class of aminopyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-N-isopropylbenzamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with 2-chloro-5-methoxypyrimidine and isopropylamine.

    Reaction Conditions: The initial step involves the nucleophilic substitution of the chlorine atom in 2-chloro-5-methoxypyrimidine with isopropylamine under basic conditions, typically using potassium carbonate as a base in a polar aprotic solvent like dimethylformamide.

    Coupling Reaction: The resulting intermediate is then coupled with 4-aminobenzamide using a palladium-catalyzed Buchwald-Hartwig amination reaction. This step requires a palladium catalyst, a suitable ligand, and a base such as cesium carbonate in a solvent like toluene or dioxane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-N-isopropylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon and hydrogen gas.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Palladium on carbon with hydrogen gas or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-N-isopropylbenzamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting specific kinases involved in cell signaling pathways. It binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling molecules. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-N-methylbenzamide
  • 2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)benzamide

Uniqueness

2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-N-isopropylbenzamide is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity towards certain kinases. This makes it a valuable compound for targeted cancer therapy research .

Properties

Molecular Formula

C15H17ClN4O2

Molecular Weight

320.77 g/mol

IUPAC Name

2-[(2-chloro-5-methoxypyrimidin-4-yl)amino]-N-propan-2-ylbenzamide

InChI

InChI=1S/C15H17ClN4O2/c1-9(2)18-14(21)10-6-4-5-7-11(10)19-13-12(22-3)8-17-15(16)20-13/h4-9H,1-3H3,(H,18,21)(H,17,19,20)

InChI Key

DXFWDOMNRDFJNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC2=NC(=NC=C2OC)Cl

Origin of Product

United States

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